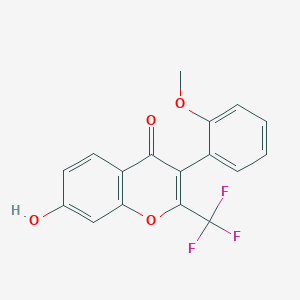

7-Hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

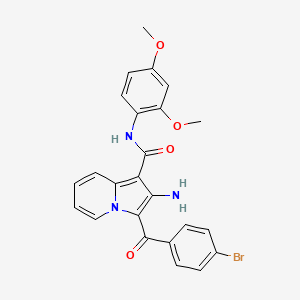

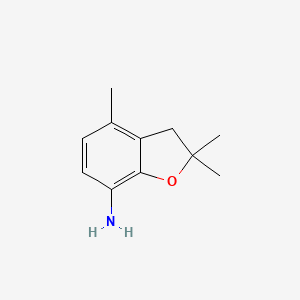

The synthesis and crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, C17H11F3O4, have been reported . This isoflavone is used as a starting material in the preparation of an array of potent and competitive FPR antagonists .Molecular Structure Analysis

The molecular structure of this compound consists of a chromone core with several substituents, viz. a trifluoromethyl group at position 2, a 2-(methoxy)phenyl at position 3, and finally a hydroxy group at position 7 of the chromone ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 336.262, a density of 1.4±0.1 g/cm3, and a boiling point of 444.1±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

A study focused on the synthesis and characterization of novel polystyrene-supported TBD catalysts for their use in Michael addition reactions, highlighting the synthesis of Warfarin and its analogues, including a derivative closely related to the mentioned compound. This research underscores the compound's relevance in organic synthesis and potential pharmaceutical applications (Alonzi et al., 2014).

Antihyperlipidemic Potential

Another study investigated the effects of a structurally similar compound on the atherogenic index and expressions of nuclear factor erythroid 2-related factor 2 (Nrf2) and glutathione peroxidase (GPx) genes in hyperlipidemic rats. The findings suggest potential antihyperlipidemic properties, indicating a broader scope of biological activities and possible therapeutic applications (Prasetyastuti et al., 2021).

Chemical Characterization and Isolation

Research on natural products led to the isolation of new chromen-4-one derivatives from Chinese eaglewood, showcasing the compound's presence in nature and its potential as a bioactive molecule. These studies offer insights into the compound's natural sources and possible applications in medicinal chemistry (Dai et al., 2010).

Applications in Organic Synthesis

A study described a three-component condensation protocol for synthesizing a series of chromen-5(6H)-ones, demonstrating the compound's utility in generating diverse molecular structures. This highlights its role in facilitating synthetic routes for complex organic molecules (Bonacorso et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O4/c1-23-12-5-3-2-4-10(12)14-15(22)11-7-6-9(21)8-13(11)24-16(14)17(18,19)20/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNKRRODOIVTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)

![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)